Mandyphos SL-M009-2

Descripción general

Descripción

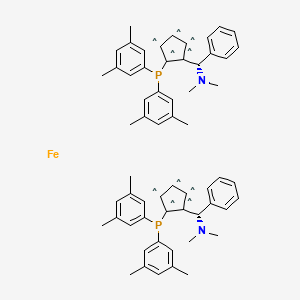

Mandyphos SL-M009-2 is a chiral ferrocenyl-based diphosphine ligand. It is known for its application in asymmetric catalysis, particularly in the synthesis of complex organic molecules. The compound has the molecular formula C60H66FeN2P2 and a molecular weight of 932.97 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mandyphos SL-M009-2 involves the reaction of (S)-α-(dimethylamino)benzyl chloride with 2,2′-bis(di(3,5-xylyl)phosphino)ferrocene under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .

Análisis De Reacciones Químicas

Types of Reactions

Mandyphos SL-M009-2 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: This compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted ferrocenyl derivatives.

Aplicaciones Científicas De Investigación

Mandyphos SL-M009-2 is a chiral ligand known for its use in enantioselective catalysis . It facilitates the formation of stable metal-ligand complexes .

Enantioselective Nickel-Catalyzed α-Spirocyclization

Mandyphos ligands, specifically SL-M001-1 and SL-M009-1, have been used in nickel-catalyzed α-spirocyclization reactions . In one study, the impact of different enolate nucleophiles on spirocyclization was investigated using δ-valerolactone substrate 14 with SL-M009-1 as the ligand and toluene as the solvent, resulting in spirocycle 15 with a 27% yield and 78% ee (enantiomeric excess) . An indanone byproduct 16 was also isolated in 46% yield, which was hypothesized to have formed via ring opening and decarboxylation of spirocycle 15 . The study also found that arene substitution para to the nitrile with an electron-donating methoxy group resulted in improved enantioselectivity when using both SL-M001-1 (52% yield, 84% ee) and SL-M009-1 (67% yield, 83% ee) compared to an electron-neutral substrate . A slightly electron-withdrawing fluorine group resulted in reduced enantioselectivity for both ligands . For the formation of six-membered rings, the use of substrate 10d led to good yields but significantly reduced enantiomeric excess with both SL-M001-1 (81% yield, 50% ee) and SL-M009-1 (90% yield, 35% ee), which suggests a difference in the mechanism of enantioinduction compared to five-membered ring formation .

| Substrate | Ligand | Yield (%) | ee (%) | Ring Size |

|---|---|---|---|---|

| 10b | SL-M001-1 | 52 | 84 | 5 |

| 10b | SL-M009-1 | 67 | 83 | 5 |

| 10d | SL-M001-1 | 81 | 50 | 6 |

| 10d | SL-M009-1 | 90 | 35 | 6 |

| 14 | SL-M009-1 | 27 | 78 | 5 |

Mecanismo De Acción

Mandyphos SL-M009-2 exerts its effects through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, facilitating asymmetric transformations. The molecular targets include various metal ions such as rhodium and palladium. The pathways involved typically include coordination and activation of substrates, leading to enantioselective reactions .

Comparación Con Compuestos Similares

Similar Compounds

Mandyphos SL-M004-1: Another chiral ferrocenyl-based diphosphine ligand with similar applications in asymmetric catalysis.

Mandyphos SL-M009-1: A closely related compound with slight variations in its molecular structure and applications.

Uniqueness

Mandyphos SL-M009-2 is unique due to its specific chiral configuration and high enantioselectivity in catalytic reactions. Its ability to form stable complexes with various metal ions makes it a valuable tool in asymmetric synthesis .

Actividad Biológica

Mandyphos SL-M009-2 is a specialized ligand that has garnered attention in the field of coordination chemistry due to its unique properties and potential applications in various biological and medicinal contexts. This compound is particularly noted for its ability to form stable metal-ligand complexes, which can enhance the biological activity of metal-based drugs and catalysts.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its role as a ligand in catalysis, particularly in nickel-catalyzed reactions. These reactions often lead to the formation of complex organic molecules with significant therapeutic potential, including anticancer agents and other pharmaceuticals.

The mechanism by which this compound exerts its biological effects is largely attributed to its coordination with transition metals. This interaction can influence the reactivity and selectivity of metal catalysts in organic transformations, such as:

- Enantioselective Synthesis: The ligand has been used in enantioselective reactions, enhancing the formation of specific stereoisomers that are crucial for drug efficacy.

- Catalytic Activity: It facilitates various catalytic processes, including oxidative coupling and cyclization reactions, which are essential in synthesizing complex molecules.

Case Studies and Experimental Data

Research has shown that this compound can significantly enhance the efficiency of nickel-catalyzed reactions. A notable study demonstrated that this ligand was used in the enantioselective synthesis of spirocyclic compounds, which are known for their biological activity.

Table 1: Summary of Biological Activities Associated with this compound

Detailed Research Findings

- Coordination Properties: this compound exhibits exceptional coordination properties, allowing it to stabilize various metal ions. This stabilization is crucial for facilitating catalytic cycles in biological systems.

- Anticancer Potential: Preliminary studies suggest that compounds synthesized using this compound as a ligand may exhibit anticancer properties, although further research is necessary to elucidate the specific mechanisms involved.

- Toxicity Considerations: While the compound shows promise, it is essential to consider its toxicity profile. Research indicates that some derivatives may have limiting toxicity factors that need addressing before clinical applications can be pursued .

Propiedades

InChI |

InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUERARBCLXUXCP-RELFUISISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66FeN2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.